Orthogonal Stability and Selective Deprotection: BOC vs. Cbz
The BOC protecting group demonstrates superior orthogonal stability compared to the Cbz group, enabling selective deprotection in the presence of other acid-labile groups [1]. While Cbz is cleaved by catalytic hydrogenation, BOC remains stable, and conversely, BOC is cleaved under mild acidic conditions (e.g., TFA) that leave Cbz intact [2]. This orthogonal behavior is a critical differentiator for complex multi-step syntheses.
| Evidence Dimension | Deprotection Conditions and Stability |
|---|---|
| Target Compound Data | Stable to catalytic hydrogenation; cleaved by 1-3 N HCl/EtOAc or TFA. |
| Comparator Or Baseline | Cbz-protected analog: Cleaved by catalytic hydrogenation (H2/Pd-C); stable to mild acid. |
| Quantified Difference | Orthogonal; selective removal possible. |
| Conditions | Standard peptide synthesis deprotection protocols. |
Why This Matters
This orthogonal stability is essential for the sequential assembly of complex molecules, preventing unwanted side reactions and improving overall synthetic yield.
- [1] Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from https://www.organic-chemistry.org/protectivegroups/amino.shtm View Source
- [2] RCS Research Chemistry Services. (2024). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from https://rcs.wuxiapptec.com/ View Source
